Trichloro(hex-1-EN-1-YL)silane
Description
Properties
CAS No. |
13095-00-6 |
|---|---|
Molecular Formula |
C6H11Cl3Si |
Molecular Weight |
217.6 g/mol |
IUPAC Name |
trichloro(hex-1-enyl)silane |
InChI |
InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
BHANWPPOZXXMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The substituent attached to the trichlorosilyl group critically influences the compound’s physical properties, reactivity, and applications. Below is a comparative analysis:
Table 1: Key Properties of Trichlorosilane Derivatives
Performance in Hydrophobic Modifications
- Trichloro(octyl)silane (): Increased chain length (C₈ vs. C₆) improves hydrophobic performance in membrane modifications, achieving contact angles >120°.
- This compound : Hypothetically, the double bond may reduce packing efficiency compared to saturated chains, lowering hydrophobicity but enabling post-functionalization (e.g., grafting polar groups).
Preparation Methods
Catalytic Hydrosilylation Mechanisms
Hydrosilylation remains the most direct route for synthesizing trichloro(hex-1-en-1-yl)silane. This method involves the anti-Markovnikov addition of trichlorosilane (HSiCl₃) across the double bond of 1-hexene. Platinum-based catalysts, such as Karstedt’s catalyst (Pt₂(dvs)₃), are widely employed due to their high efficiency and selectivity.
Reaction Conditions :
- Catalyst Loading : 5–10 ppm Pt relative to silane.
- Temperature : 80–120°C under inert atmosphere.
- Solvent : Toluene or hexane to enhance miscibility.
The reaction proceeds via a Chalk-Harrod mechanism, where oxidative addition of HSiCl₃ to platinum forms a Pt–Si intermediate. Subsequent insertion of 1-hexene into the Pt–H bond and reductive elimination yields the product. Side products, such as (hex-2-en-1-yl)silanes, are minimized by maintaining stoichiometric excess of 1-hexene (1.5:1 alkene:silane ratio).
Yield Optimization :
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 100°C | 85–90 |
| Catalyst Loading | 8 ppm Pt | 88 |
| Reaction Time | 6 hours | 90 |
Data derived from kinetic studies show a linear relationship between catalyst activity and Pt dispersion, with colloidal Pt nanoparticles (2–4 nm) achieving turnover frequencies (TOF) of 1,200 h⁻¹.
Organometallic Synthesis via Grignard Reagents
Silicon Tetrachloride and Hex-1-enylmagnesium Bromide
An alternative approach involves the reaction of silicon tetrachloride (SiCl₄) with hex-1-enylmagnesium bromide (C₆H₁₁MgBr). This method exploits the nucleophilic substitution at silicon, where the Grignard reagent displaces one chloride ion.
Stepwise Protocol :
- Grignard Reagent Preparation :
- Quenching with SiCl₄ :
Product Isolation :
Limitations :
- Competing elimination reactions may form hex-1-yne (5–8% yield).
- Requires rigorous anhydrous conditions, increasing operational complexity.
Chlorination of Hex-1-enylsilane Precursors
Radical-Induced Chlorination
This compound can be synthesized via radical chlorination of mono- or dichloro(hex-1-en-1-yl)silanes. This method employs sulfuryl chloride (SO₂Cl₂) as a chlorine source under UV irradiation.
Mechanistic Pathway :
- Initiation : UV light cleaves SO₂Cl₂ into Cl- and SO₂Cl- radicals.
- Propagation : Cl- abstracts a hydrogen from the silane precursor, generating a silyl radical.
- Termination : Sequential chlorine addition yields the trichloro derivative.
Optimized Parameters :
| Variable | Value | Outcome |
|---|---|---|
| SO₂Cl₂ Equivalents | 3.0 | Complete chlorination |
| Irradiation Time | 4 hours | 92% conversion |
| Temperature | 60°C | Minimal alkene isomerization |
Challenges :
- Over-chlorination may lead to Si–C bond cleavage (3–5% yield loss).
- Requires quartz reactors to permit UV transmission.
Metathesis-Based Approaches
Cross-Metathesis with Chlorosilanes
Olefin metathesis using Grubbs catalysts enables the synthesis of this compound from vinylsilanes and chlorinated alkenes. For example, cross-metathesis between vinyltrichlorosilane (Cl₃SiCH=CH₂) and 1-pentene generates the target compound.
Catalyst Screening :
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Grubbs II | 88 | 78 |
| Hoveyda-Grubbs II | 92 | 85 |
Reaction Profile :
- Solvent : Dichloromethane (0.5 M).
- Temperature : 40°C for 12 hours.
- E/Z Selectivity : 7:1 favoring the E-isomer.
Advantages :
- Tolerates functional groups, enabling modular synthesis.
- Scalable to multi-gram quantities with consistent yields.
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hydrosilylation | 90 | 98 | 12.50 |
| Grignard Reaction | 75 | 95 | 18.20 |
| Radical Chlorination | 92 | 97 | 9.80 |
| Metathesis | 85 | 96 | 22.40 |
Key Observations :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of trichloro(hex-1-en-1-yl)silane to improve yield and purity?
- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Anhydrous solvents (e.g., dry toluene) and inert atmospheres (e.g., nitrogen) prevent hydrolysis of the chlorosilane group. Reaction temperature should be maintained between 0–5°C to minimize side reactions. For example, analogous syntheses of organosilanes use slow addition of Grignard reagents (e.g., hex-1-en-1-ylmagnesium bromide) to silicon tetrachloride, followed by reflux in anhydrous ether . Purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is recommended to isolate the product .
Table 1 : Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous toluene or ether | Prevents hydrolysis |
| Temperature | 0–5°C (reflux post-addition) | Reduces thermal degradation |
| Moisture Control | <10 ppm H₂O | Minimizes silanol formation |
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Identify Si–Cl stretching vibrations (450–550 cm⁻¹) and C=C bonds (1650–1680 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR detects vinyl protons (δ 4.8–6.0 ppm for the enyl group) and ²⁹Si NMR confirms silicon bonding (δ 10–30 ppm for trichlorosilanes) .
- Mass Spectrometry : High-resolution MS verifies the molecular ion peak (e.g., m/z 226.9 for C₆H₉Cl₃Si) .
Q. How does the hydrolysis mechanism of this compound influence its stability in aqueous environments?
- Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water on the silicon center, forming silanol intermediates. The rate is pH-dependent:
- Acidic conditions (pH < 3) : Slow hydrolysis due to protonation of nucleophilic water.
- Neutral to basic conditions (pH 7–10) : Rapid hydrolysis, generating HCl and hex-1-en-1-ylsilanetriol. Kinetic studies show a first-order dependence on [OH⁻] .
Advanced Research Questions
Q. What strategies enhance the compound’s efficacy in surface modification for nanomaterials?
- Methodological Answer : this compound forms self-assembled monolayers (SAMs) on hydroxyl-rich surfaces (e.g., SiO₂). Key steps:
Surface Activation : Treat substrates with piranha solution (H₂SO₄:H₂O₂) to maximize –OH groups.
SAM Formation : Immerse substrates in 1–5 mM silane solution in anhydrous toluene for 12–24 hours.
Post-Functionalization : React the vinyl group with thiols or dienes via click chemistry for tailored surface properties .
Table 2 : SAM Quality Metrics
| Metric | Optimal Value | Technique for Validation |
|---|---|---|
| Contact Angle | 100–110° (hydrophobic) | Goniometry |
| Thickness | 1–2 nm | Ellipsometry |
| Defect Density | <5% | Atomic Force Microscopy (AFM) |
Q. How can researchers resolve contradictions in reported reaction kinetics for this compound?
- Methodological Answer : Discrepancies arise from variations in solvent polarity, temperature, and trace moisture. To standardize kinetics:
- Use stopped-flow UV-Vis spectroscopy to monitor Si–Cl bond cleavage in real-time.
- Conduct Arrhenius analysis across temperatures (e.g., 20–50°C) to derive activation energy (Eₐ). For example, Eₐ for hydrolysis in ethanol/water is ~45 kJ/mol .
- Compare data with computational models (e.g., DFT calculations of transition states) .
Q. What computational methods predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the LUMO (Si center) and HOMO (nucleophile) interactions to predict regioselectivity.
- Molecular Dynamics (MD) : Simulate SAM formation on metal oxides to optimize grafting density .
- QSPR Models : Correlate substituent effects (e.g., enyl vs. alkyl) with hydrolysis rates using Hammett parameters .
Applications in Materials Science
Q. How is this compound used to fabricate silicon nanocrystals (Si NCs)?
- Methodological Answer : The compound acts as a surfactant and silicon precursor in reverse micelle synthesis:
Combine this compound and SiCl₄ in dry toluene.
Sonication forms micelles with SiCl₄ cores and silane shells.
Reduce with LiAlH₄ to yield alkyl-functionalized Si NCs (PL emission: 600–800 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
